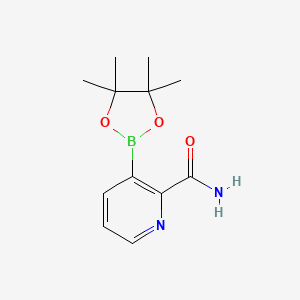

2-Carbamoylpyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-5-7-15-9(8)10(14)16/h5-7H,1-4H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACKSRRRVXIWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Precursor Synthesis

The synthesis of 3-bromo-2-carbamoylpyridine is a critical precursor. While direct bromination of 2-carbamoylpyridine is challenging due to the electron-withdrawing carbamoyl group, alternative routes include:

-

Functional group interconversion : Starting from 2-amino-3-bromopyridine, the amine is converted to a carbamoyl group via reaction with trichloroacetyl chloride, followed by hydrolysis under basic conditions.

-

Cyanopyridine hydrolysis : 3-Bromo-2-cyanopyridine undergoes controlled hydrolysis using hydrogen peroxide in a sodium hydroxide solution to yield the carbamoyl group.

Miyaura Borylation Reaction

The boronic ester is introduced via a palladium-catalyzed coupling reaction. Key parameters include:

-

Catalyst system : Ferrocene palladium chloride (PdCl₂(dppf)) or Pd(dba)₂ with ligands such as XPhos.

-

Solvent and base : Anhydrous dioxane or tetrahydrofuran (THF) with potassium acetate (KOAc) to stabilize the active palladium species.

-

Reaction conditions : Heating at 80–100°C for 18–24 hours under nitrogen atmosphere.

-

Combine 3-bromo-2-carbamoylpyridine (1.0 equiv), B₂pin₂ (1.1 equiv), KOAc (3.0 equiv), and PdCl₂(dppf) (2 mol%) in dioxane.

-

Heat at 100°C for 20 hours.

-

Cool, filter through Celite, and concentrate.

-

Purify via recrystallization from methanol to yield the product (85–92%).

Comparative Analysis of Catalytic Systems

The choice of catalyst significantly impacts yield and selectivity. Data from analogous systems reveal:

| Catalyst | Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| PdCl₂(dppf) | None | 91 | 18 |

| Pd(OAc)₂ | XPhos | 88 | 24 |

| Pd₂(dba)₃ | SPhos | 84 | 22 |

Ferrocene-derived palladium complexes exhibit superior efficiency due to enhanced electron-donating properties, accelerating oxidative addition of the aryl bromide.

Functional Group Compatibility and Stability

The carbamoyl group (-CONH₂) remains stable under Miyaura borylation conditions, as evidenced by the absence of deprotection byproducts in NMR analyses. However, prolonged heating (>24 hours) may induce minor decomposition via protodeboronation, necessitating strict temperature control.

Pinacol boronic esters are hydrolytically stable in neutral conditions but degrade in acidic or aqueous environments. Storage under anhydrous argon at –20°C is recommended.

Scalability and Industrial Considerations

The patent method demonstrates scalability:

-

Gram-scale synthesis : A 50 mmol reaction achieves 89% yield with minimal optimization.

-

Cost efficiency : Ferrocene palladium chloride offers a balance between activity and cost (~$150/g vs. $300/g for Pd(dppf)Cl₂).

-

Purification : Recrystallization from methanol-normal heptane mixtures avoids chromatography, reducing production costs.

Alternative Routes and Emerging Methods

Chemical Reactions Analysis

Types of Reactions

2-Carbamoylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.

Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents like sodium borohydride can be used.

Major Products Formed

Oxidation: 2-Carbamoylpyridine-3-boronic acid.

Reduction: 2-Carbamoylpyridine-3-boronic acid.

Substitution: Various substituted pyridine derivatives, depending on the coupling partner used in the reaction.

Scientific Research Applications

2-Carbamoylpyridine-3-boronic acid pinacol ester has several applications in scientific research:

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Carbamoylpyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic ester undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to yield the coupled product.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-carbamoylpyridine-3-boronic acid pinacol ester with structurally related pyridine boronic esters:

Solubility and Stability

- Solubility: Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. The carbamoyl group in this compound may slightly reduce solubility in non-polar solvents due to its polarity.

- Stability : Pinacol esters are stable under basic and neutral conditions but hydrolyze in acidic or oxidative environments. For instance, 4-nitrophenylboronic acid pinacol ester reacts with H₂O₂ to release the boronic acid, as monitored by UV-vis spectroscopy . The carbamoyl group’s stability under these conditions remains to be experimentally verified.

Reactivity in Cross-Coupling Reactions

- For example, 2-aminopyridine-5-boronic acid pinacol ester (NH₂ substituent) likely reacts faster than the chloro or carbamoyl analogues .

- Steric Effects : Substituents at the 2-position (e.g., carbamoyl) may introduce steric hindrance, affecting coupling efficiency. Evidence from benzaldehyde derivatives shows that steric bulk near the boronic ester can reduce reaction rates .

Key Research Findings

Solubility Trends : Pinacol esters uniformly outperform boronic acids in organic solvent solubility, with chloroform being optimal for most derivatives .

Reactivity Hierarchy: Amino-substituted pyridine boronic esters > unsubstituted > carbamoyl/chloro-substituted in cross-coupling reactions .

Biological Relevance : Boronic esters generally exhibit lower direct biological activity than their hydrolyzed boronic acid forms, emphasizing the need for in situ conversion .

Biological Activity

2-Carbamoylpyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with biological targets, making them valuable in drug development, particularly in the context of enzyme inhibition and cancer therapy.

- Molecular Formula : C₁₂H₁₇BN₂O₃

- Molecular Weight : 248.09 g/mol

- CAS Number : 1169402-51-0

- Structure : The compound features a pyridine ring substituted with a carbamoyl group and a boronic acid moiety, which is esterified with pinacol.

Boronic acids, including this compound, exert their biological effects primarily through the formation of reversible covalent bonds with nucleophilic sites in enzymes. This property allows them to act as enzyme inhibitors, particularly against serine proteases and other enzymes involved in critical biological pathways.

Enzyme Inhibition

The mechanism typically involves the formation of a stable complex between the boron atom of the boronic acid and the hydroxyl group of the serine residue in the active site of the enzyme. This interaction can impede the enzyme's activity, leading to therapeutic effects in conditions such as cancer and other diseases characterized by abnormal enzyme activity.

Anticancer Activity

Recent studies have highlighted the potential of boronic acid derivatives in cancer treatment. For instance, compounds like bortezomib have established a precedent for using boron-containing drugs in oncology. The mechanism involves proteasome inhibition, which is crucial for regulating protein degradation pathways that are often dysregulated in cancer cells.

- Case Study: Bortezomib Analogs

- Findings : Research indicates that analogs of bortezomib exhibit enhanced potency and selectivity against various cancer types, including multiple myeloma and breast cancer.

- Mechanism : These compounds inhibit specific proteasome subunits, leading to apoptosis in cancer cells while sparing normal cells.

Antibacterial and Antiviral Activities

Boronic acids have also been investigated for their antibacterial and antiviral properties. They can interfere with bacterial cell wall synthesis and viral replication processes.

-

Antibacterial Studies

- Example : Boronic acids have shown activity against resistant strains of bacteria by targeting β-lactamase enzymes.

- Mechanism : By inhibiting these enzymes, boronic acids can restore the efficacy of β-lactam antibiotics.

-

Antiviral Applications

- Research Findings : Some studies suggest that boronic acid derivatives can inhibit viral replication by interfering with viral proteases or polymerases.

Data Table: Summary of Biological Activities

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains to be fully elucidated; however, preliminary data suggest favorable absorption and distribution characteristics typical of small-molecule drugs. The low toxicity profile associated with many boron compounds is advantageous for therapeutic applications.

- Toxicity Studies

- Boron-containing compounds generally exhibit low systemic toxicity, making them suitable candidates for further development in clinical settings.

Q & A

Q. What are the established synthetic routes for preparing 2-carbamoylpyridine-3-boronic acid pinacol ester?

- Methodological Answer : The compound can be synthesized via photoinduced decarboxylative borylation of carboxylic acid precursors. This involves activating the carboxylic acid with an N-hydroxyphthalimide (NHP) ester, followed by irradiation with visible light in the presence of bis(catecholato)diboron (B₂cat₂) in amide solvents (e.g., DMF). This metal-free method proceeds via radical intermediates and avoids traditional palladium catalysts . Alternatively, Suzuki-Miyaura coupling precursors can be prepared using 2-aminopyridine-5-boronic acid pinacol ester derivatives. These intermediates tolerate Lewis acids and magnesium salts during cyclization steps, enabling one-pot multicomponent reactions under microwave irradiation .

Q. How can the solubility of this compound be optimized for experimental use?

- Methodological Answer : Boronic acid pinacol esters generally exhibit higher solubility in polar aprotic solvents (e.g., chloroform, acetone) compared to parent boronic acids. For 2-carbamoylpyridine derivatives:

| Solvent | Relative Solubility |

|---|---|

| Chloroform | High |

| Acetone | Moderate |

| Methylcyclohexane | Low |

| Adjusting solvent mixtures (e.g., chloroform:THF 3:1) or using sonication can enhance dissolution. Pre-drying solvents and maintaining inert atmospheres (N₂/Ar) prevent ester hydrolysis . |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns and carbamate proton signals (~δ 1.3–1.5 ppm for pinacol methyl groups).

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic ester formation .

- IR Spectroscopy : B-O stretches (~1350–1310 cm⁻¹) and carbamate C=O (~1680 cm⁻¹) validate functional groups.

- Mass Spectrometry (HRMS) : Use ESI+ or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₅BN₂O₄: calculated 320.196 g/mol) .

Advanced Research Questions

Q. How can contradictions in reaction yields during Suzuki-Miyaura couplings be addressed?

- Methodological Answer : Yield discrepancies often arise from competing protodeboronation or catalyst poisoning . Mitigation strategies:

- Pre-activation of the boronic ester : Treat with nBuLi and TFAA to generate borinic esters, improving transmetalation efficiency .

- Catalyst screening : Use Pd(OAc)₂ with SPhos or XPhos ligands for electron-deficient pyridine systems.

- Kinetic monitoring : Employ UV-vis spectroscopy (λ = 290–405 nm) to track boronate decomposition under oxidative conditions .

Q. What mechanisms underpin the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The boronic ester participates in transmetalation with Pd⁰ catalysts, forming a Pd-aryl intermediate. Key steps:

Oxidative Addition : Pd⁰ reacts with aryl halides.

Boronate Activation : Base-mediated hydrolysis releases boronic acid, which binds Pd.

Reductive Elimination : Forms the C-C bond.

Radical pathways dominate in photoinduced methods, where B₂cat₂ generates boryl radicals that abstract hydrogen from NHP esters .

Q. How can stability issues in aqueous or oxidative conditions be analyzed?

- Methodological Answer :

- pH-Dependent Stability : Conduct accelerated degradation studies in buffers (pH 3–10). Monitor via ¹¹B NMR for boronate-to-boric acid conversion .

- H₂O₂ Reactivity : Use UV-vis spectroscopy (λ = 405 nm) to track nitroarene byproducts from oxidative deboronation .

- Storage Recommendations : Store at 0–6°C under argon with desiccants to prevent hydrolysis .

Q. What strategies improve diastereoselectivity in allylboration reactions using this compound?

- Methodological Answer : To reverse inherent Z-selectivity:

- Generate borinic esters : Treat with nBuLi followed by TFAA, enabling E-selective allyl transfer via six-membered transition states .

- Chiral Ligands : Use (R)-BINOL or Takai’s conditions for enantioselective transformations.

- Temperature Control : Lower temperatures (−78°C) favor kinetic control, reducing epimerization .

Q. How does this compound interact with biological targets?

- Methodological Answer : Preliminary studies on analogous compounds (e.g., 2-chloro-5-fluoro-3-methylphenyl derivatives) suggest:

- Proteasome Inhibition : Boronates bind catalytic threonine residues, blocking protein degradation. Use fluorescence-based assays (e.g., fluorogenic substrate Suc-LLVY-AMC) to quantify inhibition .

- Cellular Uptake : Modify logP via carbamate groups; measure permeability using Caco-2 monolayers or PAMPA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.